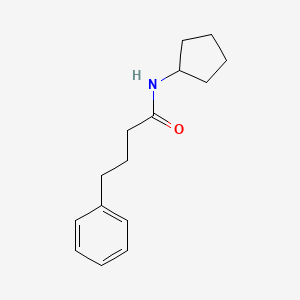

N-cyclopentyl-4-phenylbutanamide

Description

Properties

IUPAC Name |

N-cyclopentyl-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c17-15(16-14-10-4-5-11-14)12-6-9-13-7-2-1-3-8-13/h1-3,7-8,14H,4-6,9-12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIGDSWTAZOWNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-phenylbutanamide typically involves the reaction of cyclopentylamine with 4-phenylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is typically conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may utilize a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. Green chemistry approaches, such as the use of sustainable solvents and biocatalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Amines.

Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-cyclopentyl-4-phenylbutanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Compounds for Comparison

Structural and Functional Differences

N-(2,4-dimethoxyphenyl)-4-phenylbutanamide: Two methoxy groups enhance polarity, reducing lipid solubility but improving aqueous solubility. This may limit blood-brain barrier penetration compared to cyclopentyl or phenethyl analogs . 4-Methoxybutyrylfentanyl: The phenethyl-piperidine moiety (common in opioids) confers high receptor affinity, while the 4-methoxyphenyl group modulates potency and metabolic stability .

Its methoxy group may delay metabolic degradation compared to non-methoxy analogs .

Thermodynamic Stability :

- The higher predicted boiling point of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide (482.6°C) compared to typical fentanyl analogs (~300–400°C) reflects stronger intermolecular forces due to polar substituents .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-cyclopentyl-4-phenylbutanamide?

The synthesis typically involves a multi-step approach:

- Amide bond formation : React cyclopentylamine with 4-phenylbutanoyl chloride under reflux in anhydrous dichloromethane or tetrahydrofuran, using a base like triethylamine to neutralize HCl.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

- Yield optimization : Adjust stoichiometric ratios (1:1.2 amine:acyl chloride) and reaction time (4-6 hours) .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical techniques include:

- NMR spectroscopy : H NMR for proton environments (e.g., cyclopentyl CH at δ 1.5–2.1 ppm, aromatic protons at δ 7.2–7.4 ppm) and C NMR for carbonyl resonance (~170 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .

- Infrared (IR) spectroscopy : Confirm amide C=O stretch (~1650 cm) and N-H bend (~1550 cm) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve the yield of this compound?

Use a Design of Experiments (DoE) approach:

- Variables : Test solvents (DMF vs. THF), temperatures (0°C to room temperature), and catalyst systems (e.g., HOBt/EDC for coupling).

- Response surface methodology : Identify interactions between variables and their impact on yield .

- In-line monitoring : Employ techniques like FTIR or HPLC to track reaction progress in real time .

Q. How should researchers address contradictions in spectroscopic or chromatographic data during characterization?

- Cross-validation : Compare NMR data with computational predictions (DFT-based NMR shifts) to resolve ambiguities .

- Purity assessment : Use differential scanning calorimetry (DSC) to detect polymorphic impurities or byproducts .

- Reproducibility : Repeat synthesis under controlled conditions to rule out batch-specific anomalies .

Q. What experimental strategies are effective for evaluating the pH-dependent stability of this compound?

- Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.

- Analytical monitoring : Use HPLC-PDA to quantify degradation products (e.g., hydrolyzed carboxylic acid or cyclopentylamine) .

- Kinetic modeling : Calculate degradation rate constants () and half-life () to predict shelf-life .

Q. How can computational methods enhance understanding of this compound’s biological or chemical interactions?

- Molecular docking : Simulate binding to target proteins (e.g., opioid receptors) using AutoDock Vina to predict affinity and binding modes .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for reaction planning .

- MD simulations : Study solvation effects and conformational flexibility in aqueous or lipid environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.